![molecular formula C₁₀H₁₂D₄N₂O₃S B1140716 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid CAS No. 1217850-77-5](/img/structure/B1140716.png)

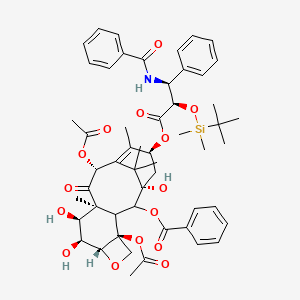

5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

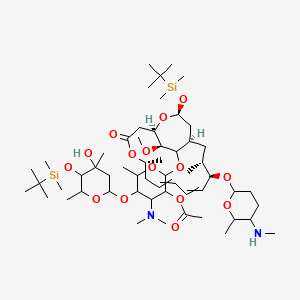

The synthesis of derivatives related to 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid has been reported through regioselective chlorination and further processes to develop key compounds in biotin synthesis, highlighting innovative approaches to constructing complex molecules (Zav'yalov et al., 2006).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have utilized X-ray diffraction analysis, revealing detailed insights into the crystallography and molecular configurations that underpin their biological and chemical properties (Wen, 2005).

Chemical Reactions and Properties

Chemical reactions involving these compounds often involve complex interactions with other chemicals, resulting in the formation of novel structures with unique properties. For instance, the interaction of related compounds with sulfuryl chloride and methylene chloride demonstrates the chemical versatility and reactivity of this class of molecules (Zav'yalov et al., 2006).

Physical Properties Analysis

The solubility and stability of compounds such as 5-(dithiolan-3-yl)pentanoic acid in various solvent systems have been extensively studied, providing essential data for understanding the physical characteristics and behavior of similar compounds in different environments (Zhang et al., 2010).

Chemical Properties Analysis

Explorations into the chemical properties of these compounds include studies on their reactivity, bonding characteristics, and interaction with other chemical entities. Such analyses are crucial for designing synthesis pathways and predicting the behavior of these compounds in various chemical reactions (Kowalski et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Studies

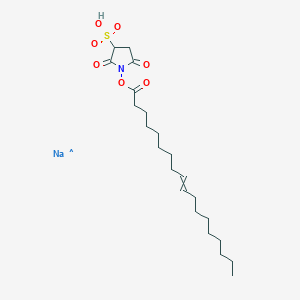

Biotin Synthesis : This compound plays a role in the synthesis of biotin (vitamin H), as illustrated in the regioselective chlorination of related esters leading to key compounds in biotin synthesis (Zav’yalov et al., 2006).

Synthesis of Antibacterial Compounds : A study describes a synthetic route from a related compound to 6-Pentyl-tetrahydro-thieno[3,4-d]imidazol-2-one, exhibiting significant antibacterial bioactivity (Liang et al., 2016).

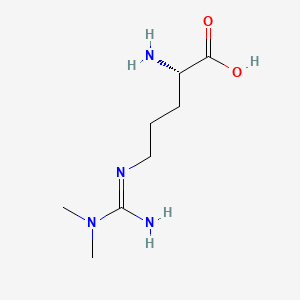

Nitric Oxide Synthase Inhibition : Compounds related to this chemical structure have been used as lead compounds in designing more potent inhibitors of nitric oxide synthases, crucial for various physiological processes (Ulhaq et al., 1998).

Biological and Pharmacological Research

Advanced Glycation End-Products Study : In the study of methylglyoxal, a highly reactive compound, derivatives such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (a related structure) have been identified and linked with diabetes and neurodegenerative diseases (Nemet et al., 2006).

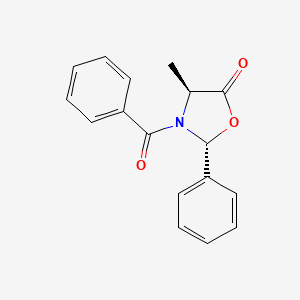

Chiral Coordination Polymers : The compound has been used in creating chiral coordination polymers with silver, which have potential applications in materials science and catalysis (Altaf & Stoeckli-Evans, 2013).

Synthesis of Metal-Organic Frameworks : It has been involved in the synthesis of zinc and cadmium metal-organic frameworks, which are significant in materials chemistry for their luminescent properties and potential applications (Barsukova et al., 2016).

Propiedades

IUPAC Name |

5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6?,7-,9?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJHBAHKTGYVGT-CRMOQAEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)